3,4'-二-O-甲基鞣花酸

描述

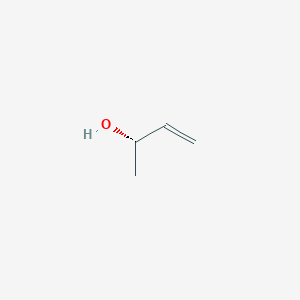

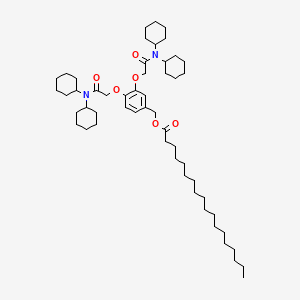

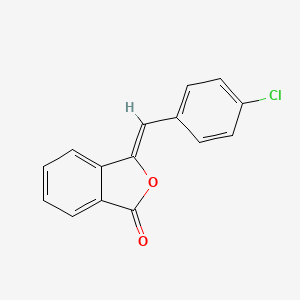

3,4’-Di-O-methylellagic acid is an organic compound with the molecular formula C16H10O8 . It has an average mass of 330.246 Da and a mono-isotopic mass of 330.037567 Da . It is a powder in physical form .

Synthesis Analysis

The synthesis of 3,4’-Di-O-methylellagic acid involves complex chemical reactions . A quantitative method for the production of 3,3′,4,4′-tetra-O-methylellagic acid was developed. Ellagic acid was fully methylated under nitrogen and in air using dimethyl sulphate and 25% guanidinium methoxide in N -methyl- 2 -pyrrolidone .Molecular Structure Analysis

The molecular structure of 3,4’-Di-O-methylellagic acid is complex, with multiple functional groups . The compound has a benzopyrano5,4,3-cdebenzopyran-5,10-dione structure .Physical And Chemical Properties Analysis

3,4’-Di-O-methylellagic acid is a powder with a molecular weight of 330.0 g/mol . It is soluble in various solvents including Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone .科学研究应用

抗肿瘤活性

3,4'-二-O-甲基鞣花酸: 已被研究其潜在的抗肿瘤特性。 研究表明鞣花酸衍生物可以抑制肿瘤细胞迁移、细胞外基质侵袭和血管生成,这些对于肿瘤浸润行为和转移过程至关重要 。 这些化合物还可以增强肿瘤对化疗和放疗的敏感性,在癌症治疗中提供支持作用 .

抗转移潜力

3,4'-二-O-甲基鞣花酸的抗转移活性显著,因为它能够阻止癌细胞的扩散。 该化合物有可能破坏允许癌细胞脱离、在血液中存活并在远处器官中建立新肿瘤的机制 .

抗血管生成作用

血管生成,即新血管的形成,对于肿瘤的生长和转移至关重要3,4'-二-O-甲基鞣花酸已显示出抗血管生成作用,这意味着它可以抑制供应肿瘤营养物质的新血管的形成,从而抑制肿瘤的生长 .

抗氧化特性

鞣花酸是3,4'-二-O-甲基鞣花酸的来源,以其强大的抗氧化特性而闻名。抗氧化剂中和自由基,自由基会损害细胞并导致慢性疾病。 该化合物的抗氧化能力表明它可用于预防氧化应激相关疾病 .

抗糖尿病活性

相关化合物,如3,3',4-三-O-甲基鞣花酸,在动物模型中已显示出抗糖尿病特性。 这表明3,4'-二-O-甲基鞣花酸也可以研究其通过类似机制管理或治疗糖尿病的潜力 .

抗菌特性

3,3',4-三-O-甲基鞣花酸: 已显示出对几种细菌菌株的抗菌活性,包括肺炎克雷伯菌、产气肠杆菌和金黄色葡萄球菌。 这表明3,4'-二-O-甲基鞣花酸有可能用于抗菌应用,值得进一步研究 .

化学预防作用

鞣花酸衍生物的化学预防作用与其诱导癌细胞凋亡和抑制其增殖的能力有关3,4'-二-O-甲基鞣花酸可以探索其预防癌症发生和发展的能力 .

化疗辅助治疗

鞣花酸的口服给药在与结直肠癌或前列腺癌患者的临床研究中已被评估为标准化疗的辅助治疗。 这表明3,4'-二-O-甲基鞣花酸有可能提高化疗疗法的疗效 .

安全和危害

作用机制

Target of Action

3,4’-Di-O-methylellagic acid is a natural product compound that has been identified as a potential anticancer agent . The primary targets of this compound are enzymes responsible for cancer regulation, such as cyclin-dependent kinase 9 (CDK9) and sirtuin 1 (SIRT1) . These enzymes play a crucial role in cell proliferation and apoptosis, making them key targets in cancer treatment .

Mode of Action

The interaction of 3,4’-Di-O-methylellagic acid with its targets results in the inhibition of these enzymes . This compound shows a strong binding ability towards the SIRT1 protein and CDK9 . The binding free energy towards the SIRT1 protein is Δ Gbind (MM-GBSA): −30.98 ± 0.25 kcal mol −1 and Δ Gbind (MM-PBSA): −24.07 ± 0.30 kcal mol −1, while that of CDK9 is Δ Gbind (MM-GBSA): −29.50 ± 0.22 kcal mol −1 and Δ Gbind (MM-PBSA): −25.87 ± 0.40 kcal mol −1 .

Biochemical Pathways

The core targets of 3,4’-Di-O-methylellagic acid are enriched in the PI3K–Akt signaling pathway, hematopoietic cell lineage, ECM-receptor interaction, and platelet activation . These pathways are crucial for cell survival, growth, and proliferation, and their disruption can lead to the inhibition of cancer cell growth .

Pharmacokinetics

The compound’s strong binding ability towards its targets suggests that it may have good bioavailability .

Result of Action

The action of 3,4’-Di-O-methylellagic acid results in significant promotion of megakaryocyte differentiation . This compound accelerates platelet recovery and megakaryopoiesis, shortens tail bleeding time, strengthens platelet aggregation and adhesion in thrombocytopenia mice . It also up-regulates the expression of ITGA2B, ITGB3, VWF, p-Akt, and PLEK .

生化分析

Biochemical Properties

3,4’-Di-O-methylellagic acid interacts with various enzymes, proteins, and other biomolecules. For example, it has been shown to interact with enzymes responsible for cancer regulation, such as cyclin-dependent kinase 9 (CDK9) and sirtuin 1 (SIRT1) .

Cellular Effects

3,4’-Di-O-methylellagic acid has been found to have significant effects on various types of cells and cellular processes. For instance, it has been shown to inhibit the activity of T47D and HeLa cell lines .

Molecular Mechanism

At the molecular level, 3,4’-Di-O-methylellagic acid exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

属性

IUPAC Name |

6,14-dihydroxy-7,13-dimethoxy-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),4,6,8(16),11,13-hexaene-3,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10O8/c1-21-8-4-6-9-10-5(15(19)23-13(9)11(8)18)3-7(17)12(22-2)14(10)24-16(6)20/h3-4,17-18H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUBZWRYOAOVYOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C3C(=C1)C(=O)OC4=C3C(=CC(=C4OC)O)C(=O)O2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20206108 | |

| Record name | 3,4'-Di-O-methylellagic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20206108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57499-59-9 | |

| Record name | 2,8-Dihydroxy-3,7-dimethoxy[1]benzopyrano[5,4,3-cde][1]benzopyran-5,10-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57499-59-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4'-Di-O-methylellagic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057499599 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4'-Di-O-methylellagic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20206108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,8-Di-O-methylellagic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041396 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the known biological activities of 3,4'-Di-O-methylellagic acid?

A1: Research suggests 3,4'-Di-O-methylellagic acid exhibits α-glucosidase inhibition activity []. It also demonstrated immunoinhibitory properties in the same study []. Additionally, it showed moderate antioxidant activity against DPPH free radicals [].

Q2: From which plant sources has 3,4'-Di-O-methylellagic acid been isolated?

A2: This compound has been isolated from various plant sources, including Terminalia superba [], Euphorbia ebracteolata [], Siphoneugena densiflora [], Turpinia ternata [], Amphiblemma monticola [], and Paeonia lactiflora [].

Q3: What is the chemical structure of 3,4'-Di-O-methylellagic acid?

A3: 3,4'-Di-O-methylellagic acid is an ellagic acid derivative. While the provided abstracts do not explicitly detail the exact structure, they refer to it as a derivative with two methoxy groups substituting hydroxyl groups at the 3 and 4' positions of the ellagic acid core [].

Q4: Are there any known methods to synthesize 3,4'-Di-O-methylellagic acid?

A4: Yes, 3,4'-Di-O-methylellagic acid has been synthesized from gallic acid [, ]. The synthesis was achieved as part of research on the components of the Lagerstroemia genus [, , , ].

Q5: How can I distinguish 3,4'-Di-O-methylellagic acid from its isomers?

A5: High-performance liquid chromatography, along with ultraviolet, nuclear magnetic resonance, and infrared spectroscopy, can be used to differentiate 3,4'-Di-O-methylellagic acid from its isomers [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(4-Methylphenyl)thio]ethanamine](/img/structure/B1599347.png)